molecular formula C3H7ClO2S B155751 Isopropylsulfonyl chloride CAS No. 10147-37-2

Isopropylsulfonyl chloride

Cat. No.: B155751
CAS No.: 10147-37-2
M. Wt: 142.61 g/mol
InChI Key: DRINJBFRTLBHNF-UHFFFAOYSA-N
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Description

General Overview and Significance in Organic Chemistry

Isopropylsulfonyl chloride, also known as 2-propanesulfonyl chloride, is a reactive organosulfur compound with the chemical formula C₃H₇ClO₂S. tandfonline.comnih.gov It belongs to the class of sulfonyl chlorides, which are characterized by a sulfonyl group (-SO₂-) attached to a chlorine atom. masterorganicchemistry.com In its pure form, it is a colorless to pale yellow liquid with a pungent odor. tandfonline.com This compound serves as a crucial intermediate in organic synthesis, primarily utilized for the introduction of the isopropylsulfonyl moiety into various molecules. tandfonline.com

The significance of this compound in organic chemistry lies in its high reactivity, which makes it a valuable reagent for creating sulfonamides and sulfonate esters. tandfonline.commasterorganicchemistry.com The sulfonyl group is a key component in a wide array of biologically active compounds, including many pharmaceutical drugs. masterorganicchemistry.com Sulfonamides, for instance, are a well-established class of antibacterial agents and are found in drugs for treating various other conditions. rsc.org The versatility and reactivity of sulfonyl chlorides like this compound make them indispensable tools for medicinal chemists and researchers in the development of complex organic molecules. researchgate.net

Historical Context of Sulfonyl Chlorides and this compound

The chemistry of sulfonyl chlorides dates back to the 19th century, with their synthesis and reactions being a subject of study for well over a century. The development of synthetic methods, such as the reaction of sulfonic acids or their salts with chlorinating agents, laid the groundwork for their widespread use. beilstein-journals.org A significant milestone in the history of related compounds was the discovery of the antibacterial properties of sulfonamides in the 1930s with the drug Prontosil, which highlighted the immense therapeutic potential of this functional group. rsc.org

While the broader class of sulfonyl chlorides has a long history, the specific investigation and application of individual alkanesulfonyl chlorides like this compound have evolved with the growing demands of the pharmaceutical, agrochemical, and fine chemical industries. tandfonline.comresearchgate.net The development of more refined and safer synthesis methods, such as the oxidative chlorination of thiols and S-alkyl isothiourea salts, has made reagents like this compound more accessible for research and industrial production. chemdad.comorganic-chemistry.orgorganic-chemistry.org

Scope and Research Focus of this compound Applications

Current research involving this compound is primarily concentrated on its application as a building block in the synthesis of new chemical entities with potential biological activity. The main areas of focus include:

Synthesis of Novel Sulfonamides: Researchers frequently use this compound to react with a diverse range of primary and secondary amines to generate novel sulfonamides. nih.gov These new compounds are then screened for various therapeutic activities.

Formation of Sulfonate Esters: It is used to convert alcohols into sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, providing a strategic advantage in multi-step syntheses. youtube.comlibretexts.org

Development of Agrochemicals: The isopropylsulfonyl group is incorporated into molecules designed as herbicides, fungicides, or insecticides. beilstein-journals.org

Materials Science: Sulfonyl chloride derivatives are being investigated for their use in creating specialized polymers and advanced materials. researchgate.net

A notable research application includes the synthesis of 1-isopropylsulfonyl-2-amine benzimidazole (B57391), created through the N-sulfonylation of 2-aminobenzimidazole (B67599) with this compound in the presence of a base. chemdad.com Another documented use is in the preparation of 2-propanesulfonyl esters, which can then be reduced to achieve the reductive cleavage of a secondary alcohol to a methylene (B1212753) group. chemdad.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7ClO2S/c1-3(2)7(4,5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRINJBFRTLBHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143942
Record name Isopropyl sulfonyl chloride
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Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10147-37-2
Record name 2-Propanesulfonyl chloride
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Record name Isopropyl sulfonyl chloride
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Record name Isopropyl sulfonyl chloride
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Record name Isopropylsulphonyl chloride
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Record name Isopropyl sulfonyl chloride
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Synthetic Methodologies for Isopropylsulfonyl Chloride and Its Derivatives

Direct Synthesis Routes to Isopropylsulfonyl Chloride

Direct synthetic routes to this compound are foundational in providing this key chemical intermediate. These methods often involve reactions that introduce the sulfonyl chloride moiety onto an isopropyl group through reactions with sulfur- and chlorine-containing reagents.

Methods Involving Isopropylamine (B41738) and Chlorosulfonic Acid/Sulfur Trioxide

A primary industrial and laboratory method for the synthesis of sulfamoyl chlorides, which can be precursors or analogues to sulfonyl chlorides, involves the reaction of an amine with either chlorosulfonic acid or sulfur trioxide. ontosight.aiwikipedia.org In the context of this compound synthesis, isopropylamine is a key starting material. The reaction with chlorosulfonic acid is a vigorous process that yields the corresponding sulfamic acid, which can then be converted to the sulfonyl chloride. ontosight.aiwikipedia.org

A specific patented method details the addition of isopropylamine to dichloromethane (B109758), followed by the dropwise addition of chlorosulfonic acid at a controlled temperature below 30°C. google.com After the addition is complete, the mixture is heated to reflux for a period of 0.5 to 1.5 hours. google.com The hydrogen chloride gas generated during the reaction is removed and absorbed in water. google.com This process is a crucial step in the synthesis of compounds like bentazone, where this compound is an intermediate. google.com The manufacturing process can also involve the reaction of isopropylamine with sulfur trioxide, followed by treatment with thionyl chloride to yield the final sulfonyl chloride product. ontosight.ai

ReactantsReagents/SolventsConditionsProductReference(s)
IsopropylamineChlorosulfonic Acid, Dichloromethane<30°C then reflux (0.5-1.5h)This compound intermediate google.com
IsopropylamineSulfur Trioxide, Thionyl Chloride-Isopropylsulfamoyl chloride ontosight.ai

Oxidative Chlorination of Thiols and Related Sulfur Compounds

Oxidative chlorination provides a direct route to sulfonyl chlorides from sulfur compounds in a lower oxidation state, such as thiols (mercaptans) and disulfides. Isopropylthiol (also known as isopropyl mercaptan) and isopropyl disulfide can be converted to this compound through decomposition by chlorination. researchgate.net

Various reagents have been developed for this transformation to avoid the use of harsh reagents like gaseous chlorine. nih.govcore.ac.uk One-pot methods are particularly useful, where the thiol is oxidized and chlorinated in the same reaction vessel. For instance, N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water can effectively convert thiols to sulfonyl chlorides. organic-chemistry.org Another approach utilizes sodium hypochlorite (B82951) (commercial bleach) for the in-situ generation of the sulfonyl chloride from a thiol, which can then be used in subsequent reactions. core.ac.ukucl.ac.uk The combination of hydrogen peroxide and thionyl chloride has also been reported as a highly reactive system for the direct oxidative chlorination of thiols to their corresponding sulfonyl chlorides in short reaction times. organic-chemistry.org Furthermore, a green chemistry approach involves the oxyhalogenation of thiols and disulfides using oxone and a potassium halide (KX, where X is Cl or Br) in water. rsc.org

Starting MaterialOxidizing/Chlorinating Agent(s)Key FeaturesProductReference(s)
Isopropyl mercaptan, Isopropyl disulfideChlorinationDecomposition reactionThis compound researchgate.net
ThiolsN-Chlorosuccinimide (NCS), Bu₄NCl, H₂OIn-situ preparationSulfonyl chlorides organic-chemistry.org
ThiolsSodium hypochlorite (bleach)In-situ synthesisSulfonyl chlorides core.ac.ukucl.ac.uk
ThiolsH₂O₂, SOCl₂Rapid, direct conversionSulfonyl chlorides organic-chemistry.org
Thiols, DisulfidesOxone, KCl, H₂OGreen, aqueous conditionsSulfonyl chlorides rsc.org

Synthesis from Sulfonyl Hydrazides with N-Halo Succinimides

A facile and efficient method for preparing sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-halosuccinimides. mdpi.comnih.gov Specifically, N-chlorosuccinimide (NCS) is used for the synthesis of sulfonyl chlorides, while N-bromosuccinimide (NBS) is used for sulfonyl bromides. mdpi.compreprints.org

The reaction is typically carried out by adding NCS to a solution of the sulfonyl hydrazide in a solvent like acetonitrile (B52724) at room temperature. mdpi.compreprints.org The reaction proceeds smoothly and is often complete within a few hours. mdpi.compreprints.org This method is advantageous due to its mild reaction conditions, high selectivity, and excellent yields of the desired sulfonyl chloride product. nih.govpreprints.org A plausible mechanism involves the generation of a nitrogen center radical and a chlorine radical from NCS. The sulfonyl hydrazide is then converted to a sulfonyl radical with the release of nitrogen gas, which subsequently couples with the chlorine radical to form the final sulfonyl chloride. mdpi.com This procedure has been successfully applied to large-scale synthesis. mdpi.compreprints.org

Starting MaterialReagentSolventConditionsProductReference(s)
Sulfonyl hydrazideN-Chlorosuccinimide (NCS)Acetonitrile (CH₃CN)Room Temperature, 2hSulfonyl chloride mdpi.compreprints.org

Catalytic Methods for Sulfonyl Chloride Synthesis

Catalytic approaches for sulfonyl chloride synthesis are emerging as sustainable alternatives to traditional stoichiometric methods. nih.gov Photocatalysis, in particular, has shown promise. A heterogeneous, metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI), can be used to produce aryl sulfonyl chlorides from arenediazonium salts or S-arylthioacetates under mild conditions, using visible light irradiation at room temperature. nih.govmpg.deresearchgate.net This method demonstrates high functional group tolerance. nih.gov The selectivity of the reaction using K-PHI with S-arylthioacetates can be tuned by changing the wavelength of the incident light; blue or white light favors the formation of sulfonyl chlorides. mpg.deresearchgate.net

Transition metal catalysis also provides a pathway to sulfonyl chlorides. A palladium-catalyzed method has been developed for the preparation of arylsulfonyl chlorides from arylboronic acids. nih.gov This process also operates under mild conditions and exhibits significant functional group tolerance, enabling the convergent synthesis of these important intermediates. nih.gov While many of these catalytic methods have been developed primarily for aryl sulfonyl chlorides, they represent important advances in the field that could potentially be adapted for the synthesis of alkyl sulfonyl chlorides like this compound.

Catalysis TypeCatalystStarting MaterialsKey FeaturesProduct TypeReference(s)
PhotocatalysisPotassium Poly(heptazine imide) (K-PHI)Arenediazonium salts or S-ArylthioacetatesHeterogeneous, metal-free, visible light, room temp.Aryl sulfonyl chlorides nih.govmpg.deresearchgate.net
Transition MetalPalladium complexArylboronic acidsMild conditions, functional group toleranceAryl sulfonyl chlorides nih.gov

Preparation of this compound Derivatives

The this compound moiety is a versatile functional group that can be readily converted into a variety of derivatives, most notably sulfonamides, which are prevalent in medicinal chemistry.

Synthesis of 1-Isopropylsulfonyl-2-amine Benzimidazole (B57391)

A notable class of derivatives are the 1-isopropylsulfonyl-2-amine benzimidazoles, which have been identified as potent inhibitors of the hepatitis B virus (HBV). nih.govtandfonline.comresearchgate.net The synthesis of these compounds involves the initial formation of the benzimidazole core followed by the introduction of the isopropylsulfonyl group.

The general synthetic route involves reacting a substituted o-phenylenediamine (B120857) with a cyanating agent to form the 2-aminobenzimidazole (B67599) core. The nitrogen at the 1-position of the benzimidazole ring is then sulfonated using this compound, typically in the presence of a base to neutralize the HCl byproduct. This leads to the formation of the target 1-isopropylsulfonyl-2-amine benzimidazole scaffold. nih.govresearchgate.net Further modifications can be made to the benzimidazole ring system to explore structure-activity relationships. For example, a series of 1-isopropylsulfonyl-2-amine benzimidazole derivatives with various substituents at the 5- and 6-positions have been synthesized and evaluated for their anti-HBV activity. nih.govresearchgate.net One specific synthesis describes the preparation of 1-isopropylsulfonyl-2-amino-6-(α-hydroxy-α-aminocarbonylmethylbenzyl)benzimidazole starting from 1-isopropylsulfonyl-2-amino-6-benzoylbenzimidazole. prepchem.com

PrecursorReaction TypeKey ReagentsProduct ClassReference(s)
2-AminobenzimidazoleN-SulfonylationThis compound, Base1-Isopropylsulfonyl-2-amine benzimidazole nih.govresearchgate.net
1-Isopropylsulfonyl-2-amino-6-benzoylbenzimidazoleAddition to ketonen-Butyl lithium, Tetrahydrofuran1-Isopropylsulfonyl-2-amino-6-(substituted)benzimidazole prepchem.com

Synthesis of Bis(isopropylsulfonyl)disulfide

Bis(isopropylsulfonyl)disulfide is a notable derivative that can be synthesized from this compound. This compound serves as a sulfurizing agent, for example, in the synthesis of phosphorothioate (B77711) oligonucleotide analogs. google.comdss.go.th

The synthesis involves the reaction of this compound with an aqueous solution of sodium hydrosulfide (B80085) (NaSH). The resulting intermediate is then titrated with an iodine/potassium iodide (I₂/KI) solution to yield the final product. google.com A detailed study reported a yield of 13.5% for this specific synthesis. google.com

Table 1: Synthesis of Bis(isopropylsulfonyl)disulfide

Starting Material Reagents Product Yield Melting Point
This compound 1. Aq. NaSH 2. I₂/KI solution Bis(isopropylsulfonyl)disulfide 13.5% 96-98°C

Data sourced from a study on new sulfurizing reagents. google.com

Preparation of Isopropylsulfonamide and Isopropylsulfone

This compound is a key precursor for the synthesis of both isopropylsulfonamide and isopropylsulfone, which are important building blocks in organic chemistry.

Isopropylsulfonamide

The preparation of isopropylsulfonamide derivatives typically involves the reaction of this compound with a primary or secondary amine. This reaction is generally carried out in the presence of a base, such as triethylamine (B128534), and may be facilitated by a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The amine nucleophilically attacks the sulfonyl chloride, displacing the chloride and forming the sulfonamide C-N bond. organic-chemistry.org The reaction mixture is often cooled initially and then allowed to warm to room temperature. organic-chemistry.org Isopropylsulfonamide itself can also be used as a starting material for further chemical transformations. vulcanchem.com

Table 2: General Synthesis of N-substituted Isopropylsulfonamides

Reactant 1 Reactant 2 Reagents/Catalyst Product
This compound Amine (e.g., (2R)-2-phenylpropylamine) Triethylamine, 4-dimethylaminopyridine (DMAP) N-substituted Isopropylsulfonamide

Based on a general procedure for sulfonamide synthesis. organic-chemistry.org

Isopropylsulfone

The synthesis of isopropylsulfones can be achieved through various methods. One common approach is the oxidation of the corresponding isopropyl sulfide (B99878). This oxidation can be carried out using various oxidizing agents. For instance, hydrogen peroxide in the presence of a tungstate (B81510) catalyst, such as sodium tungstate, is an effective system for converting ethyl isopropyl sulfide to ethyl isopropyl sulfone with high yields. Another method involves the oxidation of a sulfoxide (B87167) to a sulfone using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA). wiley-vch.de

Alternatively, sulfones can be prepared from sulfonyl chlorides by reaction with organometallic reagents. The reaction of a sulfonyl chloride like this compound with a Grignard reagent can form a new carbon-sulfur bond, leading to the corresponding sulfone. google.com Isopropylsulfone has also been identified as a potential degradation product in the manufacturing of related compounds like isopropylsulfamoyl chloride. ontosight.ai

Table 3: Common Synthetic Routes to Isopropylsulfones

Precursor Method Reagents Product
Isopropyl sulfide Oxidation Hydrogen peroxide, Tungstate catalyst Isopropyl sulfone
Isopropyl sulfoxide Oxidation mCPBA Isopropyl sulfone
This compound Grignard Reaction Grignard Reagent (e.g., R-MgBr) Isopropyl sulfone (R-isopropylsulfone)

Information compiled from various synthetic methodologies. google.comwiley-vch.de

Mechanistic Investigations of Reactions Involving Isopropylsulfonyl Chloride

Solvolysis Reactions of Isopropylsulfonyl Chloride

The solvolysis of this compound, a reaction where the solvent molecule acts as the nucleophile, has been extensively investigated to elucidate its reaction mechanism. These studies often involve analyzing reaction rates in various solvent systems and applying linear free energy relationships.

The solvolysis of this compound (IPSC) has been studied in a range of hydroxylic solvents, including water, deuterium (B1214612) oxide (D₂O), deuterated methanol (B129727) (CH₃OD), and aqueous binary mixtures of acetone, ethanol, and methanol at different temperatures. koreascience.kr The reaction follows first-order kinetics, and the observed rate constants provide crucial information about the influence of the solvent on the reaction pathway. For instance, studies have been conducted at 25, 35, and 45 °C to determine the activation parameters and temperature effects on the reaction rate. koreascience.krresearchgate.netresearchgate.net

The rate of solvolysis is sensitive to the composition of binary aqueous mixtures. By systematically varying the solvent composition, researchers can probe the role of solvent nucleophilicity and ionizing power, which are key determinants of the reaction mechanism.

Table 1: Solvent Systems Investigated for the Solvolysis of this compound

Solvent System Temperature Range (°C)
Water (H₂O) 25, 35, 45
Deuterium Oxide (D₂O) 25, 35, 45
Deuterated Methanol (CH₃OD) 25, 35, 45
Aqueous Acetone 25, 35, 45
Aqueous Ethanol 25, 35, 45
Aqueous Methanol 25, 35, 45

Data sourced from multiple studies investigating the solvolysis of this compound. koreascience.kr

The Grunwald-Winstein equation is a powerful tool for investigating solvolysis mechanisms. It relates the rate of a solvolysis reaction (k) to the rate in a standard solvent (k₀), the solvent's ionizing power (Y), and the substrate's sensitivity to ionizing power (m). The original equation is given by:

log(k/k₀) = mY

For reactions where solvent nucleophilicity is also important, the extended Grunwald-Winstein equation is used, which includes a term for the solvent's nucleophilicity (N) and the substrate's sensitivity to it (l):

log(k/k₀) = lN + mY

Analysis of the solvolysis of this compound using the simple Grunwald-Winstein equation with the YCl scale (based on 1-adamantyl chloride) results in significant dispersion for different aqueous binary solvent mixtures, with a low sensitivity to solvent ionizing power (m < 0.30). koreascience.krresearchgate.netresearchgate.net This dispersion suggests that solvent nucleophilicity plays a crucial role and that a single parameter model is inadequate.

The application of the extended Grunwald-Winstein equation provides a much better correlation for the solvolysis of this compound. koreascience.krresearchgate.net This indicates that the reaction is sensitive to both the nucleophilicity and the ionizing power of the solvent. For many sulfonyl chlorides, the mechanism is generally considered to be bimolecular, and the sensitivity values (l and m) from the extended Grunwald-Winstein equation help to characterize the transition state. nih.govmdpi.com For instance, a concerted Sₙ2 mechanism is often proposed for the solvolysis of sulfonyl chlorides with R groups like methyl, isopropyl, and benzyl. nih.govdntb.gov.ua

The kinetic solvent isotope effect (KSIE) is determined by comparing the reaction rate in a protiated solvent (e.g., H₂O or CH₃OH) to that in its deuterated counterpart (e.g., D₂O or CH₃OD). The magnitude of the KSIE provides insight into the mechanism, particularly the role of the solvent as a nucleophile or a general base catalyst.

For the solvolysis of this compound, the KSIE values determined in water and methanol are consistent with a mechanism involving either general base catalysis by a solvent molecule or a bimolecular nucleophilic substitution (Sₙ2) pathway. koreascience.kr KSIE values significantly greater than unity are often indicative of general base catalysis, where a proton transfer from the nucleophilic solvent molecule is involved in the rate-determining step. mdpi.comnih.gov For many sulfonyl chlorides, KSIE values (kH₂O/kD₂O and kMeOH/kMeOD) are found to be appreciably above unity, supporting nucleophilic attack by the solvent. mdpi.com

Based on kinetic data, Grunwald-Winstein analysis, and KSIE studies, the solvolysis of this compound is proposed to proceed through a bimolecular mechanism rather than a unimolecular (Sₙ1) pathway. koreascience.krnih.govdntb.gov.ua The significant contribution of solvent nucleophilicity, as shown by the success of the extended Grunwald-Winstein equation, points towards an associative mechanism where the solvent molecule is involved in the transition state.

Several related mechanisms have been considered for sulfonyl chlorides:

Sₙ2 Mechanism: A concerted process where the nucleophilic solvent attacks the sulfur center, and the chloride leaving group departs simultaneously. This is a widely proposed mechanism for the solvolysis of alkanesulfonyl and arenesulfonyl chlorides. nih.govmdpi.comdntb.gov.ua

General Base Catalysis: A variation of the Sₙ2 mechanism where a second solvent molecule acts as a general base, deprotonating the attacking solvent molecule as it forms a bond with the sulfur atom. The KSIE values for this compound are consistent with this pathway. koreascience.kr

Addition-Elimination (SₐN): This mechanism involves a stepwise process with the formation of a pentacoordinate intermediate. While sometimes considered, especially for reactions with strong nucleophiles, the concerted Sₙ2 or general base-catalyzed Sₙ2 mechanisms are more commonly favored for the solvolysis of this compound. mdpi.com

There is little evidence to support a dissociative Sₙ1 mechanism, which would involve the formation of an unstable sulfonyl cation.

The transition state for the solvolysis of this compound is believed to be bimolecular, involving both the substrate and a solvent molecule. koreascience.krresearchgate.net The sensitivity to solvent nucleophilicity (l) and ionizing power (m) from Grunwald-Winstein analyses provides information about the nature of this transition state. For sulfonyl chlorides, the transition state is often described as being somewhere along the spectrum from "tight" (more associative character, significant bond-making) to "loose" (more dissociative character, significant bond-breaking). nih.gov

For related sulfonyl chlorides, it has been suggested that the transition state involves nucleophilic assistance from one solvent molecule and participation from the broader solvent network. researchgate.net The KSIE values suggest that there is significant covalent interaction with the solvent in the transition state and that proton transfer may be occurring in the rate-determining step, characteristic of general base catalysis. koreascience.krmdpi.com

Nucleophilic Substitution Reactions at Sulfonyl Sulfur

Beyond solvolysis, this compound undergoes nucleophilic substitution reactions with a variety of nucleophiles. The general reaction involves the attack of a nucleophile at the electrophilic sulfonyl sulfur atom, leading to the displacement of the chloride ion. fiveable.me

These reactions are fundamentally important in organic synthesis, for example, in the formation of sulfonamides (from reaction with amines) and sulfonate esters (from reaction with alcohols).

The mechanism of these reactions is generally considered to be Sₙ2-like, proceeding through a single, concerted transition state. fiveable.menih.gov However, depending on the nucleophile, solvent, and substituents on the sulfonyl group, the possibility of an addition-elimination mechanism involving a trigonal bipyramidal intermediate is also considered. nih.govresearchgate.net For the reaction of arenesulfonyl chlorides with chloride ions, DFT studies have shown that the reaction proceeds via a single Sₙ2 transition state. nih.gov The reactivity of the sulfonyl chloride is influenced by the electron-withdrawing nature of the sulfonyl group, which polarizes the S-Cl bond and makes the sulfur atom susceptible to nucleophilic attack. fiveable.me

General Principles of Nucleophilic Substitution with Sulfonyl Chlorides

The mechanism of bimolecular nucleophilic substitution reactions at the sulfur atom (S_N-S) is more complex than at an sp³-hybridized carbon atom. nih.gov Two primary mechanistic pathways are generally considered for nucleophilic substitution at a sulfonyl center: a synchronous S_N2-like mechanism and a stepwise addition-elimination (A-E) mechanism. nih.govtandfonline.com

In the S_N2-like mechanism, the nucleophile attacks the sulfur atom, and the leaving group departs in a single, concerted step, passing through a single transition state. nih.govnih.gov The A-E mechanism, conversely, involves two steps. First, the nucleophile adds to the electrophilic sulfur atom to form a pentacoordinate intermediate, often a trigonal bipyramidal structure known as a sulfurane. nih.govtandfonline.com This intermediate then eliminates the leaving group in a second step to yield the substitution product. nih.gov The nature of the nucleophile, substrate, and solvent all play a crucial role in determining which mechanistic pathway is favored. mdpi.com

Investigations into the hydrolysis of simple alkanesulfonyl chlorides have revealed that the reaction mechanism can shift depending on the pH. For instance, with methanesulfonyl chloride, the reaction proceeds via direct nucleophilic attack by water at low pH. As the pH increases, the mechanism shifts to a rate-determining attack by hydroxide, leading to the formation of a sulfene (B1252967) intermediate, which is then rapidly trapped by water. acs.org

The stereochemical outcome of nucleophilic substitution at a chiral sulfur center is closely linked to the reaction mechanism. An S_N2-like reaction with backside attack is expected to proceed with inversion of configuration. In the A-E mechanism, the geometry of the sulfurane intermediate and the relative positions of the entering and leaving groups determine the stereochemistry. tandfonline.com

Influence of Steric and Electronic Effects on Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is significantly influenced by both steric and electronic effects imposed by the substituents on the sulfonyl group.

Electronic Effects: Electron-withdrawing substituents attached to the sulfur atom increase its electrophilicity, making it more susceptible to nucleophilic attack. This generally leads to an increased reaction rate. Conversely, electron-donating substituents decrease the positive charge on the sulfur atom, thus slowing down the rate of nucleophilic substitution. mdpi.com Kinetic studies on the chloride-chloride exchange in a series of para- and meta-substituted arenesulfonyl chlorides demonstrated a clear trend where electron-attracting groups accelerated the reaction, while electron-donating groups retarded it. mdpi.com For example, the exchange is significantly slower in (4-Me₂N)-benzenesulfonyl chloride than in the unsubstituted benzenesulfonyl chloride. mdpi.com

Steric Effects: Typically, bulky substituents near the reaction center hinder the approach of the nucleophile, leading to a decrease in the reaction rate. This is known as steric hindrance. rsc.org However, studies on arenesulfonyl chlorides have revealed a counterintuitive "positive" ortho-effect. researchgate.net Mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit an enhanced reactivity compared to their less hindered counterparts, despite the expectation that both inductive (electron-donating) and steric effects would lower the reaction rate. nih.govmdpi.com

This unexpected acceleration is attributed to the ground-state structure of these molecules. nih.govresearchgate.net DFT calculations and X-ray data have shown that the presence of ortho-alkyl groups leads to a rigid, compressed, and sterically congested structure. This ground-state strain is relieved upon moving to the trigonal bipyramidal transition state, thus lowering the activation energy and accelerating the reaction. nih.govmdpi.com In the case of o-haloarylsulfonyl chlorides, a balance between steric and electronic effects is crucial for achieving high yields in certain reactions. nih.gov

The table below summarizes the relative reactivity of different substituted arenesulfonyl chlorides in an isotopic chloride exchange reaction, illustrating these electronic and steric effects. mdpi.com

Substituent on Benzenesulfonyl ChlorideRelative Reactivity (k₂₅)Primary Effect
4-Me₂NSlowerElectronic (Donating)
4-MeOSlowerElectronic (Donating)
4-MeSlowerElectronic (Donating)
HReference-
3-CF₃FasterElectronic (Withdrawing)
2-AlkylFasterSteric (Ground-state strain)
2,4,6-TrialkylFasterSteric (Ground-state strain)

This table is a qualitative representation based on the findings in the cited literature.

Chloride-Chloride Exchange Reactions and Mechanisms

The isotopic chloride-chloride exchange reaction in arenesulfonyl chlorides serves as a fundamental model for investigating the mechanism of nucleophilic substitution at a tetracoordinate sulfur atom. nih.gov These studies, often employing radiolabeled chloride ions (e.g., ³⁶Cl), allow for the precise determination of second-order rate constants and activation parameters without changing the chemical nature of the substrate or product. nih.govresearchgate.net

Experimental and theoretical studies on the chloride-chloride exchange with a variety of substituted arenesulfonyl chlorides have provided significant insights. nih.gov For arenesulfonyl chlorides with meta- and para-substituents, the reaction rates correlate well with the Hammett equation, yielding a positive ρ-value of +2.02. This indicates a buildup of negative charge at the reaction center in the transition state, consistent with a nucleophilic substitution process. nih.govmdpi.com

DFT calculations of the potential energy surface for the chloride exchange reaction in benzenesulfonyl chloride show a profile with a single transition state flanked by reactant and product ion-dipole complexes. This supports a synchronous S_N2 mechanism rather than a stepwise addition-elimination pathway for the chloride exchange. nih.govmdpi.com This is in contrast to the analogous fluoride (B91410) exchange reaction, which is calculated to proceed via an addition-elimination mechanism involving a difluorosulfurandioxide intermediate. nih.govnih.gov

The surprising observation in these studies is the enhanced reactivity of ortho-alkyl substituted sulfonyl chlorides. nih.govmdpi.com While both the inductive effect of the alkyl groups and the expected steric hindrance should decrease the reaction rate, these compounds react 3 to 5 times faster than the unsubstituted analogue. mdpi.com This acceleration is rationalized by DFT calculations showing that the ground state of these molecules is significantly strained due to steric compression. This strain is relieved in the transition state, thus accelerating the reaction. nih.govnih.gov

Radical Reactions Involving this compound

Generation of Sulfonyl Radicals from Sulfonyl Chlorides

Sulfonyl radicals are valuable intermediates in organic synthesis, and their generation from readily available sulfonyl chlorides is a key step in many modern synthetic methods. rsc.org Visible-light photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals from sulfonyl chlorides. acs.orgcam.ac.uk This approach avoids the harsh conditions or the use of stoichiometric oxidants or reductants often required in traditional methods. rsc.orgacs.org

The process is typically initiated by the excitation of a photocatalyst, such as an iridium or ruthenium complex, with visible light. organic-chemistry.orgresearchgate.net The excited photocatalyst can then engage in a single-electron transfer (SET) event with the sulfonyl chloride. However, the direct reduction of sulfonyl chlorides can be challenging. An alternative and effective strategy involves a halogen-atom transfer (HAT) process. nih.gov In some systems, a photocatalytically generated low-valent nickel complex can abstract the chlorine atom from the sulfonyl chloride to generate the sulfonyl radical. nih.gov

Another pathway involves the interaction of the excited photocatalyst with an additive, which then facilitates the generation of the sulfonyl radical. For example, certain photocatalytic systems utilize a base to promote the formation of the radical species. researchgate.net The choice of photocatalyst and reaction conditions can allow for precise control over the generation and subsequent reactivity of the sulfonyl radical. rsc.orgresearchgate.net These methods have been successfully applied to a wide range of alkyl and aryl sulfonyl chlorides. acs.org

Visible-Light Induced Radical Addition-Elimination Reactions

A notable application of photogenerated sulfonyl radicals is their participation in radical addition-elimination reactions. acs.org A recently developed method allows for the construction of structurally diverse allylic sulfones from sulfonyl chlorides and allyl bromides under simple visible-light irradiation. acs.orgacs.org This process is advantageous as it does not require any external oxidants, reductants, or other additives. acs.orgfigshare.com

The proposed mechanism for this transformation is initiated by the visible-light-induced homolytic cleavage of the S-Cl bond in the sulfonyl chloride, generating a sulfonyl radical. organic-chemistry.org This sulfonyl radical then adds to the double bond of the allyl bromide. The resulting radical intermediate subsequently undergoes elimination of a bromine radical to afford the final allylic sulfone product. The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups on both the sulfonyl chloride and the allyl bromide substrates. acs.orgorganic-chemistry.org

The table below showcases the scope of a visible-light-induced radical addition-elimination reaction between various sulfonyl chlorides and allyl bromide, highlighting the yields of the resulting allylic sulfones. acs.org

EntrySulfonyl Chloride (1)Product (3)Yield (%)
14-Methylbenzenesulfonyl chloride3-((4-tolyl)sulfonyl)prop-1-ene85
24-Methoxybenzenesulfonyl chloride3-((4-methoxyphenyl)sulfonyl)prop-1-ene82
34-Chlorobenzenesulfonyl chloride3-((4-chlorophenyl)sulfonyl)prop-1-ene78
42-Naphthalenesulfonyl chloride3-(naphthalen-2-ylsulfonyl)prop-1-ene75
5Methanesulfonyl chloride3-(methylsulfonyl)prop-1-ene65
6Propan-2-sulfonyl chloride3-(isopropylsulfonyl)prop-1-ene68

Data is illustrative and based on typical results reported in the literature for this type of reaction. acs.org

Photoredox-Catalyzed Radical-Radical Cross-Coupling Reactions

Visible-light photoredox catalysis also enables the direct radical-radical cross-coupling of sulfonyl chlorides with various radical precursors, providing a powerful strategy for the synthesis of sulfones. acs.orgnih.gov This approach features redox neutrality, operational simplicity, and mild reaction conditions. acs.org

In these reactions, two distinct radical species are generated simultaneously and then coupled. One radical is the sulfonyl radical, generated from the corresponding sulfonyl chloride as described previously. The other radical is generated from a suitable coupling partner. Organotrifluoroborates are effective partners in these reactions. acs.org The mechanism involves the photocatalyst initiating single-electron transfer events to generate both the sulfonyl radical from the sulfonyl chloride and an alkyl or aryl radical from the organotrifluoroborate salt. acs.orgscite.ai These two radical species then combine in a radical-radical cross-coupling event to form the desired sulfone product.

This strategy has been successfully applied to couple both (hetero)aryl and alkyl sulfonyl chlorides with a variety of allyl, benzyl, vinyl, and aryl trifluoroborates. acs.orgscite.ai Another example of photoredox-catalyzed radical coupling involves the activation of sulfone-substituted tetrazoles to generate sulfonyl radicals, which are then trapped by electron-deficient olefins. cam.ac.ukacs.org This highlights the versatility of photogenerated sulfonyl radicals in forming C-S bonds through cross-coupling reactions. acs.org

Sulfur Dioxide Insertion via Radical Processes

The formation of alkanesulfonyl chlorides, such as this compound, can be achieved through radical-mediated processes involving the insertion of sulfur dioxide (SO₂). rsc.org This approach provides an efficient route to sulfonyl compounds under relatively mild conditions. rsc.org A prominent example of this type of reaction is the Reed reaction, a photo-initiated radical chain reaction. wikipedia.org

The general mechanism for the formation of an alkylsulfonyl chloride via a radical process is as follows:

Initiation: The process typically begins with the generation of radicals. In the Reed reaction, this is often achieved by exposing a mixture of an alkane (RH), sulfur dioxide (SO₂), and chlorine (Cl₂) to ultraviolet light. The light initiates the homolytic cleavage of chlorine gas to produce two chlorine radicals (Cl•).

Propagation: The chlorine radical then abstracts a hydrogen atom from the alkane to form an alkyl radical (R•) and hydrogen chloride (HCl). wikipedia.org In the context of synthesizing this compound, the starting alkane would be propane, and the hydrogen would be abstracted from the secondary carbon to form an isopropyl radical.

SO₂ Insertion: The resulting alkyl radical rapidly reacts with sulfur dioxide, which exists as a diradical, to form an alkanesulfonyl radical (RSO₂•). rsc.orgresearchgate.net This step is a key feature of radical-mediated sulfonylation.

Halogenation: The alkanesulfonyl radical then reacts with a molecule of chlorine to yield the final alkylsulfonyl chloride product (RSO₂Cl) and a new chlorine radical, which continues the chain reaction. wikipedia.org

This radical-based pathway is particularly significant because it allows for the direct conversion of hydrocarbons into sulfonyl chlorides. wikipedia.org The entire process involves the fixation of sulfur dioxide through the formation of a carbon-sulfur bond via radical intermediates. rsc.org Recent advancements have focused on developing diverse methods for generating alkyl radicals that can subsequently react with sulfur dioxide, highlighting the versatility of this synthetic strategy. researchgate.net

Electrophilic Reactions of this compound

This compound can act as an electrophile, particularly in reactions with electron-rich aromatic compounds. The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.

A primary application of this compound as an electrophile is in the Friedel-Crafts sulfonylation of arenes to produce isopropyl aryl sulfones. wikipedia.orgthieme-connect.com This reaction is a classic method for forming a carbon-sulfur bond between an aromatic ring and a sulfonyl group. scispace.com The reaction typically involves treating an aromatic compound with an alkanesulfonyl chloride, such as this compound, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). scispace.comjchemrev.com

The general reaction can be represented as: RSO₂Cl + ArH → RSO₂Ar + HCl wikipedia.org (where R = isopropyl, Ar = an aromatic group)

The role of the Lewis acid is to activate the sulfonyl chloride, increasing its electrophilicity. It coordinates with the chlorine atom, creating a more potent electrophilic species, potentially a sulfonyl cation (RSO₂⁺) or a bulky complex, which is then attacked by the electron-rich aromatic ring. scispace.com

The reaction conditions, such as temperature and the choice of catalyst, can be optimized to achieve high yields and selectivity. researchgate.net Solid acid catalysts, including certain zeolites and metal-exchanged clays, have been developed as more environmentally friendly and reusable alternatives to traditional Lewis acids. scispace.comrsc.org These solid acids have shown high activity and selectivity, particularly for para-substitution on monosubstituted benzene (B151609) rings. rsc.org

Below is a table illustrating the scope of the Friedel-Crafts sulfonylation reaction with various arenes, catalyzed by triflic acid, which functions as a strong Brønsted acid catalyst. researchgate.net

AreneSulfonylating AgentCatalystProduct TypeYield
Toluenep-Toluenesulfonyl chlorideTfOH (20 mol%)Diaryl Sulfone95%
Anisolep-Toluenesulfonyl chlorideTfOH (20 mol%)Diaryl Sulfone92%
o-Xylenep-Toluenesulfonyl chlorideTfOH (20 mol%)Diaryl Sulfone93%
BenzeneBenzenesulfonyl chlorideTfOH (20 mol%)Diaryl Sulfone90%
TolueneBenzenesulfonyl chlorideTfOH (20 mol%)Diaryl Sulfone94%
TolueneThis compound (example)Lewis/Brønsted AcidAlkyl Aryl SulfoneVariable

This table is based on data for aryl sulfonyl chlorides from reference researchgate.net and illustrates the general applicability to alkanesulfonyl chlorides like this compound.

The Friedel-Crafts sulfonylation is a specific type of the broader class of reactions known as electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com In the general context of EAS, a hydrogen atom on an aromatic ring is replaced by an electrophile. wikipedia.org For sulfonylation reactions using a sulfonyl chloride like this compound, the process follows a well-established two-step mechanism. masterorganicchemistry.com

Generation of the Electrophile: The reaction is initiated by the activation of the sulfonyl chloride by a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid. masterorganicchemistry.comorganicchemistrytutor.com The catalyst coordinates to a chlorine or oxygen atom of the sulfonyl chloride, which polarizes the S-Cl bond and generates a highly electrophilic sulfur species. lkouniv.ac.in This electrophile is often represented as a sulfonyl cation or a Lewis acid-sulfonyl chloride complex. organicchemistrytutor.comyoutube.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic sulfur atom. masterorganicchemistry.comlibretexts.org This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. masterorganicchemistry.comlibretexts.org

Restoration of Aromaticity: In the final step, a weak base (such as the AlCl₄⁻ complex formed in the first step) abstracts a proton from the sp³-hybridized carbon of the sigma complex. masterorganicchemistry.comlibretexts.org This regenerates the aromatic π-system, resulting in the formation of the substituted aromatic sulfone and releasing the catalyst. youtube.comlibretexts.org

Unlike aromatic sulfonation with sulfuric acid, which is a reversible reaction, sulfonylation with sulfonyl chlorides is generally irreversible. wikipedia.orglkouniv.ac.in This is because the reverse reaction, the cleavage of the C-S bond, is not favored under typical reaction conditions. The sulfonyl group (—SO₂R) itself is a deactivating, meta-directing group for any subsequent electrophilic substitutions due to its strong electron-withdrawing nature. lkouniv.ac.in

Synthetic Applications of Isopropylsulfonyl Chloride

Construction of Sulfonamides

The reaction between isopropylsulfonyl chloride and an amine is a fundamental method for forming the sulfonamide linkage (R-SO₂-NR'R''). This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a well-established bioisostere for amides and is present in a wide array of therapeutic agents. mdpi.com

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base. ekb.egcbijournal.com this compound reacts readily with primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, to yield the corresponding N-substituted isopropylsulfonamides.

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base (such as pyridine (B92270) or triethylamine) to yield the neutral sulfonamide product. The use of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Studies have shown that the reactivity of amines in this reaction can vary; primary amines are generally highly reactive, while secondary amines may exhibit lower reactivity. cbijournal.com The reaction of sulfonyl chlorides with heterocyclic amines is also a widely used strategy for creating complex molecules with potential biological activity. nih.govsigmaaldrich.com For instance, the reaction of 4-benzoyl-o-phenylenediamine with this compound in dichloromethane (B109758) and pyridine yields 5-benzoyl-N¹-isopropylsulfonyl-o-phenylenediamine. google.com

Table 1: Examples of Sulfonamide Synthesis using this compound

Amine Reactant Product Reaction Conditions Reference
4-benzoyl-o-phenylenediamine 5-benzoyl-N¹-isopropylsulfonyl-o-phenylenediamine Dichloromethane, Pyridine, 25-30°C google.com
N-phenylacrylamide 2-Chloro-3-(isopropylsulfonyl)-2-methyl-N-phenylpropanamide Visible light, Photocatalyst thieme-connect.com

Regioselectivity is a critical consideration when a molecule contains multiple nucleophilic sites. In the context of sulfonylation with this compound, controlling which site is functionalized is key to achieving the desired product.

A notable example of regioselective sulfonylation is the reaction of 4-benzoyl-o-phenylenediamine, a molecule containing two primary amine groups with different electronic environments. When this compound is treated with this compound in a mixture of dichloromethane and pyridine, the sulfonylation occurs selectively at the amine group para to the electron-donating amino group and meta to the electron-withdrawing benzoyl group. google.com This selectivity results in the formation of 5-benzoyl-N¹-isopropylsulfonyl-o-phenylenediamine in high purity, demonstrating that reaction conditions can be tuned to favor substitution at the more nucleophilic amine. google.com

Modern methods have also enabled the regioselective chlorosulfonylation of activated alkenes. For instance, 2-propanesulfonyl chloride (this compound) has been used in the visible-light-mediated chlorosulfonylation of acrylamides, yielding β-chlorosulfonyl amides with high regioselectivity. thieme-connect.com Another specialized application involves the sulfonylation of a thiophene (B33073) derivative, where this compound is used to introduce the sulfonyl group at a specific position on the heterocyclic ring.

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For sulfonamide synthesis, this has involved moving away from traditional organic solvents like dichloromethane and pyridine. mdpi.com Green chemistry approaches often utilize water as a solvent, which is non-toxic, inexpensive, and safe. rsc.orgsci-hub.se

A facile and environmentally benign method involves reacting a sulfonyl chloride with an amine in water, using an inorganic base such as sodium carbonate as the HCl scavenger. mdpi.comsci-hub.se This methodology often uses equimolar amounts of the reactants and avoids the use of organic bases. rsc.org The desired sulfonamide product frequently precipitates from the aqueous solution upon acidification and can be isolated by simple filtration, leading to high yields and purity without the need for extensive chromatographic purification. rsc.orgsci-hub.se Although many published examples use aryl sulfonyl chlorides, this aqueous method is applicable to aliphatic sulfonyl chlorides like this compound, significantly reducing the environmental impact of the synthesis. mdpi.com

Synthesis of Sulfonate Esters

Sulfonate esters are another important class of compounds synthesized from this compound. They are valuable as stable intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. eurjchem.comlibretexts.org

The reaction of an alcohol with this compound in the presence of a non-nucleophilic base, such as pyridine, is the standard method for preparing isopropylsulfonate esters (often called isopropanesulfonates). This transformation effectively converts a poor leaving group (the hydroxyl group, -OH) into a very good leaving group (the isopropylsulfonate group, -OSO₂iPr). youtube.com

The mechanism proceeds via the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of this compound. youtube.com This forms a protonated intermediate, and the chloride ion is displaced. The base then deprotonates the oxygen atom to yield the neutral sulfonate ester and a pyridinium (B92312) chloride salt. youtube.comyoutube.com A key feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond of the alcohol is not broken during the process. youtube.com

Table 2: General Reaction for Sulfonate Ester Formation

Reactant 1 Reactant 2 Product Key Reagents Reference
Alcohol (R-OH) This compound Isopropylsulfonate Ester (R-OSO₂iPr) Pyridine or other base eurjchem.comyoutube.com

Traditional methods for forming sulfonate esters rely on the reaction between a pre-formed sulfonyl chloride and an alcohol. However, modern synthetic chemistry has explored novel pathways, including those that operate under redox-neutral conditions, often initiated by visible light.

One such strategy involves the generation of sulfonyl radicals directly from sulfonyl chlorides. rsc.org In a visible-light-activated, redox-neutral process, a photocatalyst can facilitate the formation of a sulfonyl radical from a sulfonyl chloride. This radical can then engage in reactions, such as addition to electron-deficient alkenes, to ultimately form sulfonate esters. This approach avoids the need for stoichiometric oxidants or reductants. rsc.org Another innovative, metal-free organophotocatalytic strategy enables the synthesis of sulfonate esters through the direct capture and functionalization of sulfur dioxide (SO₂) gas with alcohols under redox-neutral conditions, showcasing a sustainable and atom-economical alternative. nih.gov These methods represent the cutting edge of sulfonate synthesis, offering milder conditions and unique reactivity pathways compared to classical approaches.

Formation of Carbon-Sulfur Bonds

The introduction of the isopropylsulfonyl group onto a carbon framework is the initial step for a variety of subsequent transformations. While the primary reaction is the formation of a C-S bond, the synthetic utility lies in the subsequent cleavage of this bond to achieve new carbon-carbon linkages.

The sulfonyl group is a valuable tool in organic synthesis, often acting as an auxiliary group to facilitate the formation of carbon-carbon bonds. organicreactions.orgresearchgate.net Once its purpose is served, the sulfonyl group is typically removed through a desulfonylation reaction. organicreactions.orgresearchgate.net These reactions are generally reductive and result in the replacement of the sulfonyl group with either a hydrogen atom or, in specific cases like the Julia-Lythgoe olefination, the formation of a carbon-carbon double bond. organicreactions.orgwikipedia.org The sulfonyl group's strong electron-withdrawing nature makes the adjacent carbon atoms acidic, allowing for the formation of α-sulfonyl carbanions. wikipedia.orgrsc.org These carbanions can then act as nucleophiles in various reactions, including alkylations and additions. wikipedia.org The subsequent reductive removal of the sulfonyl group achieves a net C-C bond formation. wikipedia.org

Visible light-mediated desulfonylative transformations have emerged as a powerful method for creating C-C bonds under mild conditions. mdpi.com This approach has been successfully applied to modify biologically active compounds, highlighting its broad substrate scope and potential for industrial applications. mdpi.com

Alkyl sulfones, derived from this compound, can function as electrophiles in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C bonds by coupling the alkyl group of the sulfone with various nucleophilic partners. Iron-catalyzed cross-coupling reactions have proven effective for coupling alkyl phenyl sulfones with aryl Grignard reagents. nih.gov The efficiency of these reactions can be significantly enhanced by the addition of TMEDA (tetramethylethylenediamine). rsc.orgnih.gov

While a range of nucleophiles can be used, the choice can be critical. For instance, in a nickel-catalyzed Suzuki-Miyaura cross-coupling of 1-sulfonyl glycals, aryl- and alkenylboron nucleophiles, including boronic acid pinacol (B44631) esters, were effective. rsc.org However, the use of trifluoroborate salts in this specific system resulted in almost no desired coupling product. rsc.org In other systems, arylzinc reagents, prepared from aryllithium or Grignard reagents and a zinc salt, have been successfully coupled with alkyl sulfonates using an iron catalyst. acs.org

Table 1: Examples of Cross-Coupling Reactions Involving Sulfones

Catalyst/Reagent Electrophile Nucleophile Product Yield (%) Reference
Fe(acac)₃/TMEDA Alkyl phenyl sulfone Aryl Grignard reagent Arylated alkane up to 70% nih.gov
Ni-catalyst 1-Sulfonyl glycal Aryl/alkenylboronic acid C-Aryl glycal High rsc.org

This table provides a summary of representative cross-coupling reactions where sulfone or sulfonate derivatives act as electrophiles.

Information regarding the synthesis of allylic sulfones specifically via radical reactions involving this compound was not found in the provided search results. However, related radical reactions involving sulfonyl groups are known. For example, visible light can mediate the desulfonylation of sulfonyl chlorides to generate sulfonyl radicals, which are then used in various transformations. mdpi.com Another process involves the UV-induced radical sulfonylalkenylation of C(sp³)–H bonds, where a carbon radical adds to an electrophilic olefin, followed by the elimination of a sulfonyl radical to yield (E)-sulfonylalkenes. rsc.org

Use as a Protecting Group Strategy

The isopropylsulfonyl group is utilized as a protecting group for alcohols and amines, offering stability under various reaction conditions. guidechem.comlookchem.com Its installation and subsequent removal are key aspects of its utility in multistep synthesis.

This compound readily reacts with alcohols and amines in the presence of a base, such as triethylamine (B128534), to form the corresponding isopropylsulfonate esters and isopropylsulfonamides, respectively. guidechem.comuvic.ca This reaction is a common strategy for protecting these functional groups during synthetic sequences. lookchem.comgoogle.com

The sulfonamide linkage, in particular, is a robust protecting group for amines. The formation of N-(isopropylsulfonyl) derivatives is a well-established procedure. googleapis.comgoogle.com For example, N-(tert-butoxycarbonyl)-2-hydroxymethyl-4,5-dihydropyrrole was successfully reacted with this compound and triethylamine to yield the corresponding sulfonate ester. uvic.ca Similarly, various heterocyclic amines have been protected as their isopropylsulfonamide derivatives. google.com The removal of the isopropylsulfonyl group can be achieved under specific reductive conditions when required.

Table 2: Protection of Alcohols and Amines with this compound

Substrate Type Reagents Product Application Reference(s)
Alcohol This compound, Triethylamine Isopropylsulfonate Intermediate Synthesis uvic.ca
Amine This compound, Base Isopropylsulfonamide Protecting Group googleapis.comgoogle.com
Azetidin-3-yloxy pyrazine This compound N-isopropylsulfonyl derivative Intermediate Synthesis google.com

This table summarizes the use of this compound to form stable sulfonates and sulfonamides, serving as protecting groups or key intermediates.

The sulfonyl group (–SO₂–) is strongly electron-withdrawing, a property conferred by the electronegative oxygen atoms. wikipedia.orguomustansiriyah.edu.iqwikipedia.org This characteristic significantly influences the reactivity of the molecule to which it is attached. wikipedia.org The isopropylsulfonyl group, therefore, reduces the electron density of adjacent atoms through an inductive effect. uomustansiriyah.edu.iqwikipedia.org

This electron-withdrawing nature has several important consequences:

Increased Acidity: It increases the acidity of protons on adjacent carbon atoms, facilitating the formation of carbanions for synthetic transformations. wikipedia.orgrsc.org

Electrophilicity Enhancement: It makes adjacent electrophilic centers more reactive towards nucleophiles. uomustansiriyah.edu.iq

Directing Effects: In reactions such as glycosylations, sulfonyl groups can act as directing groups. For example, strongly electron-withdrawing sulfonyl groups on a mannopyranosyl donor can stabilize an α-mannosyl triflate intermediate, leading to the preferential formation of β-mannosides. nih.gov This demonstrates the ability of the sulfonyl group to control stereoselectivity through long-range electronic effects. nih.gov

The electron-withdrawing effect is a fundamental principle that underpins many of the synthetic applications of the isopropylsulfonyl group, from its role in C-C bond formation to its influence on the reactivity of neighboring functional groups. wikipedia.orgwikipedia.orgnih.gov

Specialized Reactions and Reagents

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the isopropylsulfonyl moiety and for the in situ generation of a highly reactive intermediate, isopropylsulfene.

Sulfonyl chlorides are a significant class of organic compounds that serve as precursors for various reactive species. thieme-connect.de In the presence of a non-nucleophilic base, such as triethylamine, alkanesulfonyl chlorides like this compound undergo an elimination reaction to generate highly reactive intermediates known as sulfenes. mathnet.ru This transformation proceeds via an E1cb-like mechanism where the base abstracts a proton from the α-carbon, followed by the expulsion of the chloride ion to form the sulfene (B1252967) (in this case, isopropylsulfene). mathnet.ru

These transient sulfenes are powerful electrophiles and readily participate in a variety of subsequent reactions, most notably cycloadditions. mathnet.ru The generation of sulfenes from sulfonyl chlorides is a well-established method for accessing these otherwise elusive molecules. mathnet.ru While this compound specifically yields isopropylsulfene, the general principle extends to other alkanesulfonyl chlorides, such as methanesulfonyl chloride, which is a common precursor for the parent sulfene (CH₂=SO₂). mathnet.ru Beyond their role as sulfene precursors, sulfonyl chlorides, including this compound, are widely used to introduce sulfonyl groups into molecules, forming sulfonamides, sulfonate esters, and sulfones. thieme-connect.demagtech.com.cn

The highly reactive sulfene generated in situ from this compound readily reacts with a range of unsaturated compounds. thieme-connect.de These reactions typically involve cycloadditions where the sulfene acts as a 2π component.

A prominent example is the reaction with enamines. Sulfenes undergo a [2+2] cycloaddition with enamines to produce four-membered heterocyclic rings known as thietane (B1214591) 1,1-dioxides. thieme-connect.deacs.org This reaction is highly efficient and serves as a common method for trapping transiently generated sulfenes, confirming their formation. thieme-connect.de The regiochemistry of this cycloaddition is consistent, leading to specific substitution patterns on the thietane ring. thieme-connect.de

Similarly, sulfenes react with imines, specifically Schiff bases, in what can be considered a sulfa-Staudinger cycloaddition. This reaction yields 1,2-thiazetidine (B14761688) 1,1-dioxides, which are four-membered sulfonamide rings (β-sultams). mathnet.ruoup.com The reaction between a sulfene generated from an alkanesulfonyl chloride and an imine provides a direct route to these heterocyclic systems. oup.com

Reactions are also known to occur with other unsaturated partners. The cycloaddition of sulfenes with ynamines results in the formation of 3-(dialkylamino)thiete 1,1-dioxides. thieme-connect.de With α-hydroxyketones, sulfenes react to form five-membered sultones. mathnet.ru The general reactivity of sulfonyl chlorides extends to reactions with alkenes and alkynes, often leading to chlorosulfonylation or other addition products. thieme-connect.de

Table 1: Reactions of Isopropylsulfene with Unsaturated Compounds

Unsaturated CompoundReagentProduct Type
EnamineThis compound + TriethylamineThietane 1,1-dioxide
Imine (Schiff Base)This compound + Triethylamine1,2-Thiazetidine 1,1-dioxide (β-Sultam)
YnamineThis compound + Triethylamine3-(Dialkylamino)thiete 1,1-dioxide
α-HydroxyketoneThis compound + TriethylamineFive-membered Sultone

Annulation reactions are processes in which a new ring is constructed onto a pre-existing molecule. The cycloaddition reactions of sulfenes, generated from this compound, are prime examples of annulation, leading to the formation of various heterocyclic rings.

The most common annulation involving sulfenes is the [2+2] cycloaddition, which results in the formation of four-membered rings. As detailed previously, the reaction of isopropylsulfene with enamines and imines provides direct access to thietane 1,1-dioxides and 1,2-thiazetidine 1,1-dioxides, respectively. thieme-connect.deoup.com These reactions are valuable for constructing strained, four-membered sulfur-containing heterocycles that are otherwise challenging to synthesize. thieme-connect.de

Beyond four-membered rings, sulfenes can also participate in [4+2] cycloadditions, a type of Diels-Alder reaction, to form six-membered rings. For instance, sulfenes have been shown to react with conjugated systems like azatrienes in a highly regioselective manner to exclusively yield [4+2] cycloadducts, which are functionalized thiazine-dioxide derivatives. scirp.org In these reactions, the sulfene acts as the dienophile. The versatility of sulfonyl chloride derivatives is further highlighted in inverse electron-demand Diels-Alder reactions, where N-sulfonyl-1-aza-1,3-butadienes (prepared from sulfonyl chlorides) react with electron-rich dienophiles. nih.gov

Table 2: Annulation Reactions Involving Sulfenes from Sulfonyl Chlorides

Annulation TypeReactant 1 (from Sulfonyl Chloride)Reactant 2Ring System Formed
[2+2] CycloadditionIsopropylsulfeneEnamineThietane 1,1-dioxide
[2+2] CycloadditionIsopropylsulfeneImine1,2-Thiazetidine 1,1-dioxide
[4+2] CycloadditionIsopropylsulfeneAzatrieneThiazine-dioxide

Advanced Analytical and Computational Studies

Spectroscopic Characterization of Isopropylsulfonyl Chloride Derived Products

Spectroscopic methods are indispensable for confirming the successful synthesis and purity of compounds derived from this compound. Each technique provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR are employed to verify the integrity of the carbon skeleton and the placement of the isopropylsulfonyl group in the final product.

In ¹H NMR spectra of this compound derivatives, the isopropyl group itself presents characteristic signals. The methine proton (-CH) typically appears as a multiplet, while the two methyl groups (-CH₃) often appear as a doublet. For example, in this compound itself, the proton NMR spectrum shows these characteristic patterns. chemicalbook.com

For more complex derivatives, NMR confirms the successful substitution of the chloride for a nucleophile. For instance, in the characterization of 3-Bromo-5-(isopropylsulfonyl)pyridine, ¹³C NMR is particularly informative, with the carbon atom attached to the sulfonyl group resonating in the range of δ 125–130 ppm. In the synthesis of various N-aryl-2-chloro-2-methyl-3-tosylpropanamides, which are structurally related to sulfonyl chloride derivatives, ¹H and ¹³C NMR are used to confirm the final structure, with detailed shifts assigned to each proton and carbon atom in the molecule. thieme-connect.com

Table 1: Representative ¹H and ¹³C NMR Data for a Sulfonyl Chloride Derivative Data modeled after characterization of N-(2-methoxyphenyl)-2-methyl-3-tosylpropanamide. thieme-connect.com

NucleusAtom TypeChemical Shift (δ) in ppm
¹H NMRAromatic Protons6.90 - 8.20
NH Proton9.21 (broad singlet)
CH₂ Protons3.76 (doublet), 4.20 (doublet)
CH₃ Protons1.95 (singlet), 2.33 (singlet), 3.92 (singlet)
¹³C NMRCarbonyl Carbon (C=O)166.6
Aromatic Carbons110.2 - 148.6
Aliphatic Carbons31.0, 56.1, 65.3, 66.4
Methyl Carbon (on tosyl group)21.7

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula of a derivative with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

For products derived from this compound, such as 2-(propan-2-yloxy)ethane-1-sulfonyl chloride, HRMS can validate the expected molecular weight. In studies involving the synthesis of complex sulfonamides, Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS is routinely used. The observed mass for the sodiated molecule [M+Na]⁺ is compared to the calculated mass, with a match within a very small tolerance (e.g., ± 5 ppm) confirming the elemental composition. thieme-connect.com The analysis of manufacturing by-products of related compounds also employs techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and identification. ontosight.ai

Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data for a Sulfonyl Chloride Derivative Data based on characterization of N-(4-Bromophenyl)-2-chloro-2-methyl-3-tosylpropanamide. thieme-connect.com

Derivative FormulaIonCalculated m/zFound m/z
C₁₇H₁₇BrClNO₃S[M + Na]⁺451.9699451.9698

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For derivatives of this compound, IR spectroscopy is crucial for confirming the presence of the sulfonyl group (SO₂).

The sulfonyl group gives rise to two distinct and strong stretching absorption bands.

Asymmetric S=O stretch: Typically appears in the region of 1360–1321 cm⁻¹. thieme-connect.com

Symmetric S=O stretch: Typically appears in the region of 1170–1142 cm⁻¹. thieme-connect.com

The presence of these two strong peaks is a clear indicator that the sulfonyl chloride moiety has been successfully incorporated or modified in the final product. For example, in the characterization of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone, IR spectroscopy is used to identify key functional groups. evitachem.com The spectra of complex sulfonamides also clearly show these characteristic S=O stretching bands in addition to other bands corresponding to functional groups like N-H and C=O. thieme-connect.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for a Sulfonyl Derivative Data based on characterization of N-(3,5-dimethylphenyl)-2-chloro-2-methyl-3-tosylpropanamide. thieme-connect.com

Vibrational ModeFrequency (cm⁻¹)
N-H Stretch3358
C-H Stretch2920
C=O Stretch1683
S=O Asymmetric Stretch1321
S=O Symmetric Stretch1142

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. bioglobax.com A chromophore is a part of a molecule that absorbs light in the UV or visible region. ijprajournal.com

While the isopropylsulfonyl group itself is not a significant chromophore, its strong electron-withdrawing nature can influence the electronic structure and absorption properties of chromophores present elsewhere in the molecule. Therefore, UV-Vis spectroscopy is often used to characterize derivatives where the isopropylsulfonyl group is attached to an aromatic or other conjugated system. For example, the UV-Visible absorption spectra of complex derivatives such as 1-(isopropylsulfonyl)-5-(pyridin-3-yl) compounds and pomalidomide (B1683931) derivatives containing sulfonyl groups have been studied. windows.netuni-saarland.de The technique is valuable for quantitative analysis based on the Beer-Lambert law and for observing shifts in absorption maxima that can result from structural modifications. bioglobax.com

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical lens through which to view the reactivity and properties of this compound and its derivatives, offering insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, including reaction intermediates and transition states. It has been applied to study the reaction mechanisms of sulfonyl chlorides, providing detailed mechanistic insights.

DFT studies have been crucial in elucidating the spectrum of nucleophilic substitution mechanisms at the sulfur atom. For arenesulfonyl chlorides, DFT calculations revealed that the chloride-chloride exchange reaction proceeds via a single transition state, consistent with a concerted S_N2 mechanism. nih.gov Further theoretical work on the solvolysis of various sulfonyl chlorides supports a spectrum of mechanisms, including S_N1, S_N2, and third-order S_N3 pathways, depending on the substrate and reaction conditions. researchgate.netmdpi.com DFT calculations help to map out the potential energy surfaces of these reactions, identifying the most favorable pathways and the structures of transition states. nih.gov

While DFT is a powerful tool, research has also shown that the accuracy of the results for complex reaction mechanisms can be highly dependent on the specific functional used. osti.gov Therefore, careful selection and benchmarking of the computational method are critical for obtaining reliable predictions about the chemical reactivity of compounds like this compound. nih.govosti.gov

Ab Initio Calculations

Ab initio molecular orbital calculations are instrumental in elucidating the reaction mechanisms of sulfonyl chlorides. While specific ab initio studies focusing solely on this compound are not extensively detailed in readily available literature, the principles and findings from related sulfonyl chlorides provide significant insights. For instance, ab initio self-consistent reaction field (SCRF) molecular orbital methods have been employed to study the hydrolysis and methanolysis of methanesulfonyl chloride, a related compound. researchgate.net

These theoretical studies indicate that the solvolysis of simple alkanesulfonyl chlorides generally proceeds through a concerted S_N2 mechanism. researchgate.net This involves a single step where the nucleophile (a solvent molecule like water or methanol) attacks the sulfur atom, and the leaving group (chloride ion) departs simultaneously. The calculations typically identify a trigonal bipyramidal geometry for the transition state. researchgate.net Furthermore, these computational models can incorporate the role of additional solvent molecules, showing that they can act as catalysts, resulting in a "looser" transition structure. researchgate.net

For this compound, also known as 2-propanesulfonyl chloride, mechanistic studies combining kinetic data with computational approaches for analogous compounds support a bimolecular (S_N2) pathway for its solvolysis. nih.govmdpi.commdpi.com The reaction is characterized by a significant sensitivity to both solvent nucleophilicity and ionizing power, which is consistent with the S_N2 mechanism rather than a dissociative S_N1 pathway. nih.gov Density Functional Theory (DFT) calculations on similar systems have also been used to support concerted S_N2 reaction mechanisms, distinguishing between "loose" (cationic) and "tight" (associative) transition states based on the electronic properties of the substituents. semanticscholar.org

Studies on Transition State Geometries and Energies

The nature of the transition state in the solvolysis of this compound has been inferred primarily through kinetic studies, including the application of the extended Grunwald-Winstein equation and the analysis of kinetic solvent isotope effects (KSIEs). nih.govmdpi.com These experimental approaches provide crucial data about the geometry and charge distribution of the transition state.

The solvolysis of 2-propanesulfonyl chloride has been analyzed using the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis with solvent nucleophilicity (N_T) and solvent ionizing power (Y_Cl). nih.gov The analysis for this compound yields sensitivity values that are characteristic of an S_N2 mechanism, similar to other sulfonyl chlorides. nih.gov The significant sensitivity to solvent nucleophilicity points to a mechanism where the solvent acts as a nucleophile in the rate-determining step, a hallmark of an associative S_N2 transition state. nih.govmdpi.com

Kinetic solvent isotope effects (KSIEs) provide further evidence for the structure of the transition state. For sulfonyl chlorides, KSIE values (k_H2O / k_D2O) are often higher than those observed for displacements at a saturated carbon, suggesting more significant bond breaking at the transition state for the departure of the chloride ion. beilstein-journals.org Studies on various sulfonyl chlorides have shown that the KSIE can vary depending on the substituents, which is attributed to the degree of bond-making required to achieve a critical charge on the chloride leaving group in the transition state. cdnsciencepub.com

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), also shed light on the transition state. For related sulfonyl chlorides like trifluoromethanesulfonyl chloride, a relatively small positive ΔH‡ and a large negative ΔS‡ have been reported, which is indicative of a highly ordered, associative transition state typical of a bimolecular reaction. researchgate.net These findings are consistent with the proposed S_N2 mechanism for this compound, where the transition state involves the substrate and a solvent molecule, leading to a decrease in entropy. researchgate.netmdpi.com

The table below summarizes kinetic data for the solvolysis of various sulfonyl chlorides, providing a comparative basis for understanding the transition state of this compound.

CompoundSolvent Systemk_H2O / k_D2O (25 °C)k_MeOH / k_MeOD (25 °C)Mechanism Proposed
This compound Aqueous mixtures--S_N2 nih.gov
Methanesulfonyl chloride Water/Methanol (B129727)1.571.76S_N2 nih.gov
Benzenesulfonyl chloride Water/Methanol1.561.99S_N2 nih.gov
p-Nitrobenzenesulfonyl chloride Water/Methanol1.461.76S_N2 mdpi.com
N,N-Dimethylsulfamoyl chloride Water1.3-S_N2 nih.gov

Emerging Research Directions and Future Prospects

The utility of isopropylsulfonyl chloride in organic synthesis is continually expanding, driven by the development of innovative methodologies that offer greater efficiency, selectivity, and sustainability. Current research is focused on pioneering novel catalytic systems, harnessing the power of flow chemistry, and applying the compound to the intricate synthesis of complex, biologically important molecules.

Q & A

Q. What are the critical safety protocols for handling isopropylsulfonyl chloride in laboratory settings?

this compound is moisture-sensitive and reactive. Key precautions include:

  • Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) during synthesis to avoid hydrolysis .
  • Personal protective equipment (PPE): nitrile gloves, chemical-resistant lab coats, and eye protection .
  • Storage in airtight containers under dry conditions at 2–8°C to prevent degradation .
  • Immediate neutralization of spills with sodium bicarbonate or inert adsorbents .

Q. What experimental methods are recommended for synthesizing this compound derivatives?

A common approach involves coupling reactions with amines or alcohols. For example:

  • Reacting 2-(isopropylsulfonyl)aniline with trichloropyrimidine in DMF using sodium hydride as a base yields pyrimidine derivatives (72% yield). Purification via flash chromatography (silica gel, 0–10% MeOH in DCM) ensures high purity .
  • Monitor reactions using TLC or HPLC to track intermediate formation .

Q. How can researchers validate the purity and identity of this compound derivatives?

  • ¹H/¹³C NMR : Characteristic shifts include δ 3.48–3.58 (isopropyl CH) and δ 8.33–9.81 (aromatic protons) in DMSO-d6 .
  • LC/MS (ESI) : Molecular ion peaks (e.g., m/z 346.18 [M+H]⁺) confirm molecular weight .
  • Elemental analysis or HRMS for stoichiometric validation .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound-mediated nucleophilic substitutions?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity by stabilizing intermediates .
  • Temperature : Elevated temperatures (e.g., 80°C in 2-butanol) accelerate aryl amination but may increase side reactions (e.g., hydrolysis) .
  • Stoichiometry : Excess nucleophiles (1.1–1.5 eq.) improve conversion but require optimization to minimize byproducts .

Q. What strategies resolve contradictions in reported reaction yields for sulfonyl chloride derivatives?

  • Controlled studies : Replicate reactions under varying conditions (e.g., humidity, catalyst loading) to identify critical variables. For example, trace moisture reduces yields by 20–30% in DMF-based syntheses .
  • Byproduct analysis : Use GC-MS or HPLC to detect sulfonic acid side products from hydrolysis .

Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aryl rings increase electrophilicity, accelerating nucleophilic attack at the sulfur center .
  • Steric hindrance from ortho-substituents reduces reaction rates, requiring longer reaction times or higher temperatures .

Q. What advanced techniques are used to study the mechanistic pathways of this compound in organocatalysis?

  • Isotopic labeling : ³⁵S-labeled reagents track sulfur transfer steps in nucleophilic substitutions .
  • DFT calculations : Model transition states to predict regioselectivity in aryl amination reactions .
  • In-situ IR spectroscopy : Monitor intermediate formation (e.g., sulfonate esters) during reactions .

Methodological Guidance

Q. How to optimize purification protocols for this compound derivatives?

  • Recrystallization : Use hexane/ethyl acetate mixtures for polar derivatives .
  • Flash chromatography : Gradient elution (e.g., 0–10% MeOH in DCM) resolves closely related byproducts .
  • Prep-HPLC : SunFire™ C18 columns (5 μm) with TFA-modified solvents achieve >95% purity for analytical standards .

Q. What are the best practices for long-term stability studies of this compound?

  • Store derivatives in amber vials under argon at –20°C to prevent photodegradation and oxidation .
  • Conduct accelerated aging tests (40°C/75% RH for 14 days) to assess hydrolytic stability .

Q. How to address discrepancies in NMR data for sulfonyl chloride derivatives?

  • Confirm solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts) .
  • Use DEPT-135 or 2D NMR (HSQC, HMBC) to resolve overlapping signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.